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Compound of Interest

3beta,5alpha,6beta-
Compound Name:
Trihydroxycholestane-d7

CAS No.: 127684-07-5

Cat. No.: B563609

. J

Technical Guide: Cholestane-3 ,5,6 -triol-d7

Core Identity & Analytical Application in Niemann-Pick Type C (NPC) Research[1][2]

Chemical Identity & Stereochemical Logic[1][2]
Cholestane-3

D

,6

-triol-d7 (often abbreviated as C-triol-d7) is the isotopically labeled analog of the endogenous
oxysterol Cholestane-3

1)
,6

-triol.[1][2] It serves as the definitive Internal Standard (1S) for the quantification of C-triol, a
primary biomarker for Niemann-Pick Type C (NPC) disease.[1][2]

Structural Specifications
o |[UPAC Name: (
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)-Cholestane-25,26,26,26,27,27,27-
-3,5,6-triol[1][2]
e Molecular Formula:

[1][2]

e Molecular Weight: ~427.7 g/mol (compared to 420.7 g/mol for the unlabeled form)[1][2]

e CAS Number: 127684-07-5 (Labeled), 1253-84-5 (Unlabeled)[1][2]

Stereochemical Causality

The biological and analytical behavior of C-triol is dictated by its specific stereochemistry at the
A/B ring junction.[3]

e 5

-Configuration (Trans-Fusion): The A/B rings are fused in a trans configuration. This creates
a flatter, more rigid steroid nucleus compared to the "bent" 5

(cis) configuration found in bile acids.[1][2] This rigidity is critical for its intercalation into
membrane bilayers, mimicking cholesterol.[1][2]

e 3
,5
, 6
Triol Arrangement:

o The 3

-OH is equatorial, inherited from cholesterol.[1][2]
o The5

-OH is axial (tertiary).[1][2]

o The 6
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-OH is axial.[1][2]
o Mechanism of Formation: This specific isomer arises from the hydrolysis of cholesterol-5
,6

-epoxide.[1][2] The epoxide ring opening is acid-catalyzed and proceeds via a trans-diaxial
mechanism.[1][2] The nucleophile (water) attacks the C6 position from the

-face (backside attack), resulting in a 6
-hydroxyl group, while the epoxide oxygen remains at C5 as the 5
-hydroxyl group.[1][2]

Deuterium Labeling Logic ()

The

labeling is strategically placed on the side chain (positions 25, 26, and 27) rather than the
steroid nucleus.[1][2]

e Location:
(Isopropyl tail).[1][2]
e Why this pattern?

o Metabolic Stability: The side-chain methyls are chemically inert under standard extraction
and derivatization conditions (unlike protons alpha to hydroxyls or ketones).[1][3]

o No Exchange: Deuterium at these positions does not exchange with protic solvents.[1]
o Retention Time Matching: The remote location of the isotopes ensures that the

analog co-elutes (or elutes very closely) with the analyte in Reverse-Phase LC,
compensating perfectly for matrix effects during ESI-MS/MS.

Metabolic Pathway & Biomarker Significance[1][4]
[5]
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C-triol is not a standard metabolic intermediate but a marker of oxidative stress and lysosomal
dysfunction. In healthy cells, cholesterol-5,6-epoxides are efficiently cleared.[1][2] In NPC
pathology, transport blockages lead to accumulation and subsequent hydrolysis.[1]

Diagram 1: Metabolic Formation of C-Triol

This pathway illustrates the non-enzymatic and enzymatic conversion of Cholesterol to C-Triol,
highlighting the specific stereochemical inversion.[2]

___________________

Oxidative Stress / NPC Pathology

I
1
1
1 - Cholesterol Epoxide Hydrolase
Cholesterol | | ROS/Auto-oxidation, » Cholesterol-5,6-epoxide (Acidic pH / Lysosome)
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[

L . ..
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|

Mechanism: -

Trans-diaxial opening
of 5a,60-epoxide yields

5a-OH (axial) & 6B3-OH (axial)

Click to download full resolution via product page

Caption: Pathological conversion of Cholesterol to C-Triol via the 5,6-epoxide intermediate. The
trans-diaxial hydrolysis is the rate-limiting step in biomarker accumulation.[1][2]

Analytical Application: LC-MS/MS Quantification

Quantifying C-triol is challenging due to its neutral nature (poor ionization in ESI) and low
physiological concentrations.[1][2] The "Gold Standard" protocol utilizes Dimethylglycine (DMG)
derivatization to introduce a pre-charged quaternary ammonium group, significantly enhancing
sensitivity.[1][2]

Experimental Protocol: DMG Derivatization

Objective: Convert neutral C-triol into a highly ionizable species for trace-level detection.

Reagents:
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e Analyte: Plasma/Serum extract containing C-triol.[1][2][4]
 Internal Standard: C-triol-

(10 ng/mL in methanol).[1][2][3]

o Derivatization Mix: Dimethylglycine (DMG), EDC (1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide), and DMAP (4-Dimethylaminopyridine).[1][2]

Step-by-Step Methodology:
e Extraction: Add 10

L of C-triol-
IS to 50

L plasma. Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE).[1][2]
Vortex, centrifuge, and collect the organic layer.[1][2] Evaporate to dryness under

¢ Derivatization Reaction: Reconstitute residue in 50

L of Pyridine containing DMG (0.4 M), EDC (0.4 M), and DMAP (0.1 M).

¢ Incubation: Heat at 60°C for 45 minutes. Note: This ensures complete reaction of the
accessible 3

-OH. The hindered 5
and 6
hydroxyls are less reactive, often resulting in the mono-ester as the major product.[2]

¢ Quenching: Stop reaction with water/methanol.

e Analysis: Inject onto LC-MS/MS (C18 column).

Mass Spectrometry Parameters (MRM)
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The DMG derivative produces a dominant precursor ion

[1][2] The fragmentation typically yields the DMG moiety (

104), providing a high-signal-to-noise transition.[1][2]

Precursor lon Product lon Collision
Compound Role
(Q1) (Q3) Energy (eV)
C-Triol-DMG 506.4 104.1 35 Analyte
C-Triol-
513.4 104.1 35 Internal Standard
-DMG

Note: The mass shift of +7 Da (506 vs 513) confirms the

labeling is intact and provides a clean window free from isotopic overlap.

Diagram 2: Analytical Workflow Logic

This flowchart visualizes the critical decision points in the sample preparation and analysis

pipeline.
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Caption: Workflow for C-triol quantification. The derivatization step is critical for ionizing the

neutral sterol backbone.

Stability & Handling (Self-Validating Protocols)

To ensure data integrity, the following stability factors must be controlled. These protocols act

as self-validating checks—if the IS signal varies significantly, the sample integrity is

compromised.

Parameter

Critical Insight

Mitigation Protocol

Acid Sensitivity

The 3
5
,6

-triol system is prone to
dehydration (loss of water)
under strong acidic conditions,

forming 6-keto derivatives.[1]

[2](3]

Avoid strong acids during
extraction.[1] Use neutral
solvents (MTBE, Chloroform).

[1](2]

The pure solid is hygroscopic

Store desiccated at -20°C.

Allow vial to reach room temp

Hygroscopicity due to the three hydroxyl ]
before opening to prevent
groups.[3] .
condensation.[1]
Commercial Blank Check: Run a high-

Isotopic Purity

standards must be >99%
deuterated to prevent
contribution to the unlabeled
signal (M+0).[1][2]

concentration 1S-only sample.
[1][2] If a peak appears in the
analyte channel (506 -> 104),
the IS is impure or "crosstalk”

is occurring.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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